molecular formula C11H14 B1601047 1-(But-3-en-1-yl)-4-methylbenzene CAS No. 20574-99-6

1-(But-3-en-1-yl)-4-methylbenzene

Cat. No. B1601047
CAS RN: 20574-99-6
M. Wt: 146.23 g/mol
InChI Key: NXZORYBJGZFMQU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves the reaction of 1H-imidazole with 1-chloro-1-(But-3-en-1-yl)-1H-imidazolebutene in the presence of a base such as potassium carbonate. The reaction takes place under reflux conditions in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The product is then purified using column chromatography or recrystallization to obtain a pure compound.


Molecular Structure Analysis

The molecular structure of “1-(But-3-en-1-yl)-4-methylbenzene” is unique and makes it a promising candidate for various biological studies. The molecular formula is C4H7 and the IUPAC Standard InChI is InChI=1S/C4H7/c1-3-4-2/h3H,1-2,4H2 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(But-3-en-1-yl)-4-methylbenzene” include a molecular weight of 55.10 g/mol . It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 0 . The compound has a rotatable bond count of 1 .

Scientific Research Applications

Ion-Pairing Effects in Ionic Liquids

A. Fry (2003) highlighted the unusual ion-pairing tendency of the 1-butyl-3-methylimidazolium cation, demonstrating strong ion pairing between imidazolium cation and dinitrobenzene dianion in ionic liquids, contrasting its behavior in traditional solvents like acetonitrile and toluene (Fry, 2003).

Advanced Materials and Polymer Synthesis

T. Doan et al. (2016) synthesized and characterized a novel ynamide compound, bis-(N-4-methylbenzenesulfonyl, N-n-butyl)-1,3-butadiyne-1,4-diamide, investigating its crystal structure, optical, electrochemical, and thermal properties. This research contributes to the development of materials with potential applications in electronics and photonics (Doan et al., 2016).

Photophysics and Molecular Organization

M. Levitus et al. (2001) examined the photophysics of 1,4-diethynylbenzenes, analyzing the absorption, diffuse reflectance, and emission spectra of 1,4-bis(2-hydroxy-2-methyl-3-butynyl)-2-fluorobenzene in solutions and crystals. Their study provides insights into the effect of aggregation on photophysical properties, offering potential applications in the design of advanced optical materials (Levitus et al., 2001).

Gas Separation Technologies

Pei-Qin Liao et al. (2017) utilized a metal-organic framework for the efficient purification of butadiene, leveraging the framework's ability to induce conformational changes in guest molecules, which aids in the selective adsorption and separation processes. This approach has implications for improving the efficiency and reducing the energy costs associated with hydrocarbon separations (Liao et al., 2017).

Dielectric Materials

Y. Chern and J. Tsai (2008) developed new polyimides with low dielectric constants and high organosolubility, synthesized from 1,4-bis(4-aminophenoxy)-2,6-di-tert-butylbenzene. These materials are relevant for applications in the electronics industry, particularly in the development of insulating layers for electronic devices (Chern & Tsai, 2008).

properties

IUPAC Name

1-but-3-enyl-4-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14/c1-3-4-5-11-8-6-10(2)7-9-11/h3,6-9H,1,4-5H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXZORYBJGZFMQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10531254
Record name 1-(But-3-en-1-yl)-4-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10531254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

20574-99-6
Record name 1-(3-Buten-1-yl)-4-methylbenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20574-99-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(But-3-en-1-yl)-4-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10531254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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